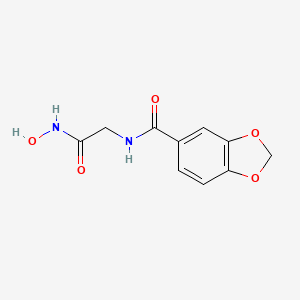

Acetohydroxamic acid, 2-((1,3-benzodioxol-5-YL)carboxamido)-

Description

Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)-, is a hydroxamic acid derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent linked via a carboxamide group.

Properties

CAS No. |

65654-19-5 |

|---|---|

Molecular Formula |

C10H10N2O5 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

N-[2-(hydroxyamino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C10H10N2O5/c13-9(12-15)4-11-10(14)6-1-2-7-8(3-6)17-5-16-7/h1-3,15H,4-5H2,(H,11,14)(H,12,13) |

InChI Key |

MJYIOPGHZOOYLU-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Esterification of 3,4-(methylenedioxy)phenylacetic acid

- Starting material: 3,4-(methylenedioxy)phenylacetic acid.

- Reagents: Oxalyl chloride added dropwise to methanol under ice bath conditions.

- Reaction: Conversion of the acid to methyl ester via acid chloride intermediate.

- Characterization: IR spectroscopy confirms disappearance of the acid broad band; $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra confirm ester formation with characteristic chemical shifts (e.g., carbonyl signals around 171 ppm).

Amide Coupling with Hydroxylamine Derivatives

- Coupling agents: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl), 1-hydroxybenzotriazole (HOBt), or 1,1′-carbonyldiimidazole (CDI).

- Procedure: One-pot amide coupling of the carboxylic acid or ester intermediate with O-benzylhydroxylamine hydrochloride in the presence of a tertiary amine base.

- Outcome: Formation of O-benzyl hydroxamate intermediates with moderate to good yields (reported yields in the range of 60–80%).

Deprotection and Hydrolysis to Acetohydroxamic Acid

- Deprotection: Catalytic hydrogenation over 10% palladium on carbon (Pd/C) under mild conditions removes the benzyl protective group.

- Hydrolysis: Converts ester or protected hydroxamate to the free hydroxamic acid.

- Yield: Near quantitative conversion to the desired acetohydroxamic acid derivatives.

Representative Reaction Scheme

Research Findings and Characterization

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: Disappearance of acid O–H stretch upon esterification; appearance of amide C=O stretch (~1650 cm$$^{-1}$$); hydroxamic acid N–O and C=O stretches confirm final product.

- Nuclear Magnetic Resonance (NMR):

Biological Activity Correlation

- Benzodioxole-containing acetohydroxamic acids exhibit moderate inhibition of cyclooxygenase enzymes COX1 and COX2, with some derivatives showing higher selectivity towards COX2 compared to standard drugs like Ketoprofen.

- The presence of the benzodioxole moiety enhances enzyme binding affinity, potentially due to its size and electronic properties.

Comparative Analysis of Preparation Methods

| Parameter | Classical Esterification + Amide Coupling | Alternative Methods (e.g., Direct Hydroxylamine Coupling) |

|---|---|---|

| Reaction Time | Moderate (~18 hours for coupling) | Variable, often shorter but less selective |

| Yield | Moderate to high (60–99%) | Variable, often lower |

| Purity of Final Product | High, due to stepwise purification | May require extensive purification |

| Scalability | Good, well-established reagents and conditions | Less established, may face scale-up challenges |

| Use of Protective Groups | Required (benzyl protection) | Sometimes avoidable |

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form hydroxylamine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxides, hydroxylamine derivatives, and substituted benzodioxole compounds. These products are often characterized using techniques like NMR (nuclear magnetic resonance) and mass spectrometry.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : Forms oxides under specific conditions.

- Reduction : Can be reduced to hydroxylamine derivatives.

- Substitution : Participates in nucleophilic substitution reactions where the hydroxamic acid group is replaced by other nucleophiles.

Medicinal Chemistry

Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- has been investigated for its potential therapeutic effects:

- Enzyme Inhibition : It acts as an inhibitor of urease, an enzyme relevant in the treatment of urinary tract infections caused by urease-splitting bacteria. By inhibiting urease, it reduces ammonia production and lowers urine pH, enhancing the efficacy of antimicrobial agents.

Anticancer Research

Research has explored its anticancer properties, particularly its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its structural features may enhance its interaction with cancer-related molecular targets.

Antidiabetic Properties

Studies indicate that this compound may exhibit antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity. This application is still under investigation but shows promise for future therapeutic developments.

Industrial Applications

In addition to medicinal uses, acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- is utilized in:

- Organic Synthesis : As a reagent for creating more complex molecules.

- Material Science : In the development of new materials and as a precursor for various industrial chemicals.

Case Study 1: Urease Inhibition

A study published in a peer-reviewed journal demonstrated that acetohydroxamic acid effectively inhibited urease activity in vitro. The results indicated a significant reduction in ammonia production when treated with varying concentrations of the compound. This finding supports its potential use in treating infections caused by urease-producing bacteria.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, acetohydroxamic acid was shown to induce apoptosis in human cancer cells through mitochondrial pathways. The compound's ability to disrupt cell proliferation was linked to its structural characteristics that allow for effective binding to target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the bacterial enzyme urease, which prevents the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms. This leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs are distinguished by variations in the heterocyclic core, substituents, and functional groups. Below is a comparative analysis:

Key Observations :

Pharmacological and Physicochemical Properties

- Solubility : The hydroxamic acid group in the target compound likely increases water solubility compared to ester derivatives (e.g., ethyl oxadiazole carboxylate) but less than ionic salts (e.g., 2-(1,3-benzodioxol-5-yl)ethylamine hydrochloride ).

- Bioactivity : Hydroxamic acids are established inhibitors of urease and metalloenzymes. The 1,3-benzodioxole moiety may enhance blood-brain barrier penetration, as seen in psychoactive analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing acetohydroxamic acid derivatives, and how do enzymatic methods compare to chemical synthesis?

- Answer: Acetohydroxamic acid derivatives can be synthesized via enzymatic or chemical methods. Enzymatic approaches, such as using G. pallidus BTP-5x amidase, achieve 90–95% bioconversion of acetamide to acetohydroxamic acid at 50°C, but reverse reactions dominate at higher temperatures (e.g., 65°C) . Chemical synthesis involves reactions like hydroxylamine with ethyl acetate or acetamide, yielding higher scalability but requiring strict control of reagents and conditions (e.g., anhydrous environments) . Enzymatic methods are preferred for eco-friendly production, while chemical routes are better for large-scale synthesis.

Q. What are the key biological activities of acetohydroxamic acid derivatives, and how are these typically validated in vitro?

- Answer: These derivatives exhibit urease inhibition, anti-HIV activity, and 5-lipoxygenase inhibition, suggesting applications in urinary infections, antiviral therapy, and inflammatory diseases . Validation involves:

- Urease inhibition assays: Measuring ammonia production reduction in Proteus cultures .

- Enzyme kinetics: Determining IC₅₀ values using purified urease .

- Cell-based models: Testing cytotoxicity (e.g., HeLa cells) to assess therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data during enzymatic synthesis of acetohydroxamic acid?

- Answer: Discrepancies in temperature-dependent bioconversion efficiency (e.g., G. pallidus amidase activity at 50°C vs. 65°C ) require systematic analysis:

Kinetic profiling: Compare forward/reverse reaction rates at varying temperatures.

Enzyme thermostability assays: Use circular dichroism or differential scanning calorimetry to assess structural denaturation thresholds.

Process optimization: Implement fed-batch systems to maintain substrate saturation and mitigate thermal inactivation .

Q. What methodological strategies address the dose-dependent pharmacokinetics and renal toxicity of acetohydroxamic acid in preclinical models?

- Answer: Dose-dependent elimination (prolonged half-life at higher doses) and nephrotoxicity in renal impairment models necessitate:

- Pharmacokinetic modeling: Use nonlinear mixed-effects modeling (NONMEM) to predict clearance rates in impaired vs. healthy models.

- Dose adjustment: Implement creatinine clearance-based dosing (avoid if >2.5 mg/dL serum creatinine) .

- Toxicity mitigation: Co-administer iron parenterally to bypass chelation-related anemia .

Q. How can molecular docking and structure-activity relationship (SAR) studies guide the design of potent urease inhibitors?

- Answer:

- Docking protocols: Use AutoDock/Vina to simulate binding of acetohydroxamic acid to urease (PDB: 4H9M), focusing on interactions with nickel centers and active-site residues .

- SAR optimization: Modify the benzodioxol-carboxamido moiety to enhance hydrogen bonding (e.g., introducing electron-withdrawing groups) .

- Validation: Correlate docking scores with in vitro IC₅₀ values to prioritize derivatives .

Q. What experimental approaches validate the synergistic effects of acetohydroxamic acid with antibiotics in resistant infections?

- Answer:

- Checkerboard assays: Determine fractional inhibitory concentration (FIC) indices for combinations with carbenicillin or gentamicin .

- Time-kill curves: Assess bactericidal synergy against Proteus mirabilis over 24 hours.

- Mechanistic studies: Use RNA-seq to identify pathways upregulated during co-treatment (e.g., cell wall stress responses) .

Q. How do adsorption properties of acetohydroxamic acid on metal surfaces inform its application in corrosion inhibition?

- Answer: Electrochemical impedance spectroscopy (EIS) and Raman spectroscopy reveal that acetohydroxamic acid chelates metal ions (e.g., Cu²⁺), forming protective layers on copper surfaces . Computational models (DFT) predict adsorption energies, guiding the design of derivatives with higher affinity for target metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.